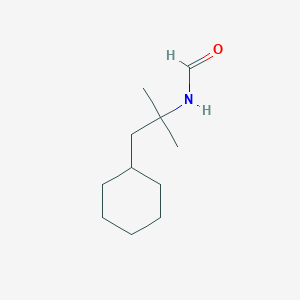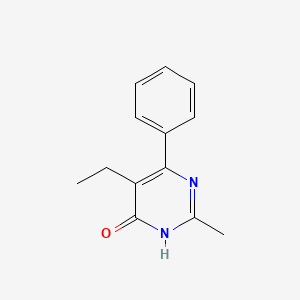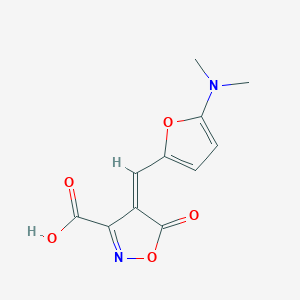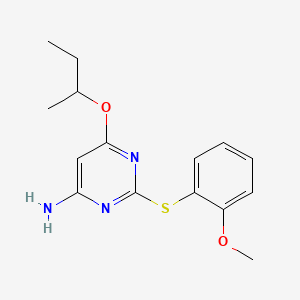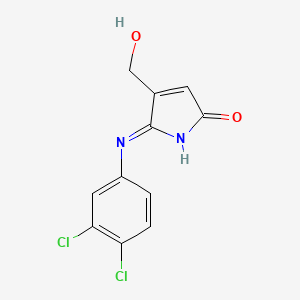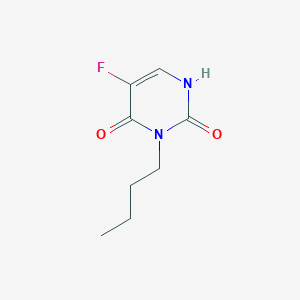
Acetamide, N-hydroxy-2-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE can be achieved through several methods. One common approach involves the treatment of glycine ethyl ester hydrochloride with hydroxylamine . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE.
Aplicaciones Científicas De Investigación
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: It serves as an intermediate in the study of enzyme inhibitors and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparación Con Compuestos Similares
Similar Compounds
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE: is similar to other hydroxamic acids such as acetohydroxamic acid and benzohydroxamic acid.
N-Methylacetamide: Another related compound with similar structural features.
Uniqueness
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxylamine moiety allows it to participate in unique reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
119280-41-0 |
|---|---|
Fórmula molecular |
C3H8N2O2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
N-hydroxy-2-(methylamino)acetamide |
InChI |
InChI=1S/C3H8N2O2/c1-4-2-3(6)5-7/h4,7H,2H2,1H3,(H,5,6) |
Clave InChI |
RADJGGDAWUGNAJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


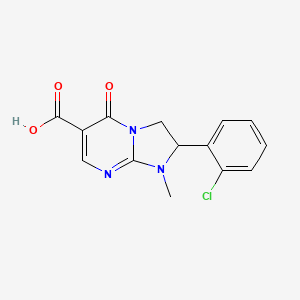
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

